

Application Notes and Protocols: Purification of Methyl 4-hydroxy-3-iodobenzoate by Crystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-hydroxy-3-iodobenzoate*

Cat. No.: *B082920*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-hydroxy-3-iodobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product.

Crystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. This document provides detailed protocols and application notes for the purification of **Methyl 4-hydroxy-3-iodobenzoate** by crystallization, enabling researchers to obtain high-purity material.

Data Presentation

The selection of an appropriate solvent system is paramount for successful crystallization. The ideal solvent should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. Based on available data and general principles for phenolic compounds, ethanol-water mixtures are effective for the recrystallization of **Methyl 4-hydroxy-3-iodobenzoate**.

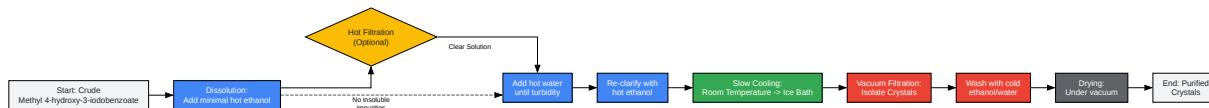
Parameter	Value/Range	Remarks
Compound	Methyl 4-hydroxy-3-iodobenzoate	
CAS Number	15126-06-4	
Molecular Formula	C ₈ H ₇ IO ₃	
Molecular Weight	278.05 g/mol	
Melting Point	155-159 °C[1]	A sharp melting point range is indicative of high purity.
Appearance	White to off-white crystalline solid	
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol and dichloromethane.	This solubility profile makes a mixed solvent system like ethanol/water suitable for recrystallization.
Recrystallization Solvent	Ethanol/Water (e.g., 2:1 v/v)[2]	The ratio can be optimized based on the impurity profile of the crude material.
Typical Purity Achieved	>99%[1][3][4]	As determined by LCMS and ¹ H NMR.
Typical Yield	High (e.g., ~90% recovery)	Dependent on the initial purity and careful execution of the protocol.

Experimental Protocols

This section outlines a detailed methodology for the purification of **Methyl 4-hydroxy-3-iodobenzoate** by crystallization. The protocol is a general guideline and may require optimization based on the scale of the purification and the nature of the impurities.

Materials and Equipment:

- Crude **Methyl 4-hydroxy-3-iodobenzoate**
- Ethanol (reagent grade)
- Deionized water
- Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirrer
- Reflux condenser
- Büchner funnel and flask
- Filter paper
- Vacuum source
- Spatula
- Glass stirring rod
- Ice bath
- Drying oven or vacuum desiccator


Protocol 1: Recrystallization from Aqueous Ethanol

This protocol is adapted from procedures for similar compounds and is suitable for general purification.[\[2\]](#)

- Dissolution:
 - Place the crude **Methyl 4-hydroxy-3-iodobenzoate** into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than two-thirds of the flask).
 - Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Start with a volume that is approximately 2-3 times the mass of the solid (e.g., 20-30 mL for 10 g of crude product).

- Once the solid is dissolved, continue to heat the solution to near its boiling point.
- Hot Filtration (Optional):
 - If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
- Addition of Anti-Solvent:
 - To the hot ethanolic solution, slowly add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
 - Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Crystallization:
 - Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
 - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
- Isolation of Crystals:
 - Collect the crystals by vacuum filtration using a Büchner funnel and flask.
 - Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
- Drying:
 - Dry the purified crystals under vacuum to remove residual solvent.^[1] A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to expedite drying.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **Methyl 4-hydroxy-3-iodobenzoate**.

Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Ethanol is flammable; avoid open flames and use a heating mantle or steam bath for heating.
- Handle hot glassware with appropriate clamps and heat-resistant gloves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]
2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Purification of Methyl 4-hydroxy-3-iodobenzoate by Crystallization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082920#purification-of-methyl-4-hydroxy-3-iodobenzoate-by-crystallization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com